5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide
Overview
Description
5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide is a complex organic compound that features a furan ring system substituted with various functional groups
Preparation Methods
The synthesis of 5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide typically involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The reaction conditions for this synthesis often include the use of trifluoroacetic acid as a catalyst and microwave-assisted heating to improve reaction efficiency . Industrial production methods may involve scaling up this synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The furan ring system can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The carbonyl groups can form hydrogen bonds with biological macromolecules, further influencing their activity.
Comparison with Similar Compounds
Similar compounds to 5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide include:
- 5-(3-trifluoromethyl-phenyl)-furan-2-carboxylic acid (4-chloro-phenyl)-amide
- 2,5-furandicarboxylic acid These compounds share the furan ring system but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of substituents in this compound provides it with distinct reactivity and potential uses.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-21-13-16(7-8-17(21)26-22(27)19-6-3-11-30-19)25-23(28)20-10-9-18(31-20)14-4-2-5-15(24)12-14/h2-13H,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQGVPEGWXMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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